1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methoxy group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methoxypiperidine with prop-2-en-1-one under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)prop-2-en-1-one
- 1-Phenylprop-2-en-1-one
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
CAS No. |
92912-66-8 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methoxypiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO2/c1-3-8(11)10-7-5-4-6-9(10)12-2/h3,9H,1,4-7H2,2H3 |
InChI Key |
FJFSQFOEIGVJTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCN1C(=O)C=C |
Origin of Product |
United States |
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